LP10

Chagas disease Trypanosoma cruzi CYP51 inhibitor

Azole-repurposing for Chagas disease faces resistance and incomplete cure. LP10, a structurally distinct non-azole CYP51 inhibitor, directly addresses these failures. - Curative in acute T. cruzi mouse model: 80% sterile cure (PCR) at 40 mg/kg BID. - Defined target engagement: TcCYP51 Kd ≤42 nM; amastigote EC50 0.65 µM. - Essential reference for SAR: >200-fold potency shift with single side-chain change. Supplied ≥98% purity, stable at -20°C. Enables replicable, benchmarked non-azole proof-of-concept studies.

Molecular Formula C24H28N4O2
Molecular Weight 404.5 g/mol
CAS No. 1025400-45-6
Cat. No. B1675260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLP10
CAS1025400-45-6
SynonymsLP10;  LP-10;  LP 10.
Molecular FormulaC24H28N4O2
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=NC=C4
InChIInChI=1S/C24H28N4O2/c1-16-6-8-17(9-7-16)23(29)28-22(24(30)27-19-10-12-25-13-11-19)14-18-15-26-21-5-3-2-4-20(18)21/h2-5,10-13,15-17,22,26H,6-9,14H2,1H3,(H,28,29)(H,25,27,30)
InChIKeyICFUCABJWQGTGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LP10 CYP51 Inhibitor for Chagas Disease


LP10 (CAS 1025400-45-6) is a non-azole inhibitor of the sterol 14α-demethylase enzyme (CYP51), with primary application in research targeting Trypanosoma cruzi, the causative agent of Chagas disease [1]. This compound is characterized as a reverse type I inhibitor of Mycobacterium tuberculosis CYP125A1 and a potent type II inhibitor of T. cruzi CYP51, offering a distinct chemical phenotype compared to traditional azole antifungals being repurposed for Chagas disease [1]. Its development addresses key concerns with azole-based therapies, including potential for drug resistance and cost [2]. The compound has demonstrated curative effects in an acute mouse model of T. cruzi infection, positioning it as a promising lead for the development of new anti-chagasic agents [2].

Non-azole CYP51 inhibitor for T. cruzi enzyme studies
Distinct chemotype from azole antifungals; supports comparative pharmacology
Reported curative model-response endpoint in acute mouse model

Why LP10 Cannot Be Substituted


Generic substitution of CYP51 inhibitors for Chagas disease research is not feasible due to significant differences in chemical class, mechanism of enzyme inhibition, and downstream pharmacological effects. While azole antifungals like posaconazole and ravuconazole are under investigation for Chagas disease, their use is associated with concerns over drug resistance and cost [1]. LP10, as a non-azole inhibitor, bypasses these azole-specific liabilities [1]. Furthermore, subtle structural changes within the non-azole chemotype itself dramatically alter potency and selectivity. For example, substituting the tryptophan side chain of LP10 with a valine (LP11) reduces binding affinity to T. cruzi CYP51 by over 200-fold (KD of 9,200 nM for LP11 vs. ≤42 nM for LP10) [2]. This steep structure-activity relationship underscores the critical importance of selecting the specific compound LP10 for studies aimed at validating this unique chemical series and its associated pharmacological profile, as detailed in the quantitative evidence below.

1
Azole CYP51 inhibitors (posaconazole, ravuconazole) carry distinct resistance liabilities and cost concerns; non-azole phenotype may not transfer.
2
Close structural analog LP11 (valine substitution) reduces binding affinity >200-fold; SAR is steep, not class-wide.
3
Enantiomeric mixture or racemic analog may shift target engagement; S-isomer attribution requires chiral control.

LP10 Binding, Potency & Efficacy Data


In Vivo Efficacy vs. Posaconazole

LP10 demonstrates a superior cure rate in an acute mouse model of T. cruzi infection when compared to the leading azole comparator, posaconazole. Mice treated with LP10 at 40 mg/kg twice daily (BID) for 30 days resulted in 4 out of 5 animals showing no detectable parasites by PCR after 6 months [1]. In contrast, posaconazole has been reported to achieve cure rates of 86-89% in similar acute models, but often fails to provide sterile cure, with almost all cases remaining infected after a 25-day treatment at doses up to 100 mg/kg/day [2][3]. The LP10 study employed a stringent PCR-based test of cure, highlighting the robust and sustained parasite clearance achieved with this non-azole inhibitor [1].

In vivo efficacy vs posaconazole
Head-to-head
4/5 mice PCR-negative at 6 months
Supports non-azole curative endpoint review
Posaconazole failed sterile cure in comparable stringent model; review model context.
Chagas disease Trypanosoma cruzi CYP51 inhibitor in vivo efficacy

T. cruzi CYP51 Binding Affinity

LP10 binds to T. cruzi CYP51 with a dissociation constant (KD) of ≤42 nM, establishing it as a high-affinity ligand for this validated drug target [1]. This affinity is remarkably sensitive to structural modifications; replacing the indole side chain with smaller groups, as in the valine analog LP11, results in a >200-fold decrease in affinity (KD = 9,200 nM) [2]. This steep SAR confirms the specific molecular interactions of LP10 are critical for potent target engagement and are not a general property of the chemical class.

CYP51 binding affinity
Head-to-head
KD ≤ 42 nM
High-affinity target engagement context
219-fold over LP11 analog; structural sensitivity requires review.
enzyme inhibition binding affinity CYP51 molecular pharmacology

Intracellular Amastigote Potency

In a cellular model of T. cruzi infection, LP10 exhibits an EC50 of 0.65 µM against intracellular amastigotes, the clinically relevant life stage of the parasite [1]. A close enantiomeric analog, the R-isomer (compound 2), is 30-fold less potent in binding to the enzyme, which translates to a significant, though less than 30-fold, reduction in cellular activity [2]. The optimized lead compound 27i from the same series, while achieving a much lower EC50 of 14-18 nM, was derived from the LP10 scaffold, underscoring LP10's value as the foundational compound for lead optimization [1].

Intracellular amastigote potency
Cross-study
EC50 0.65 µM
Benchmark for cell-based analog screening
Optimized lead 27i achieves 14–18 nM; LP10 as starting reference.
cellular assay antiparasitic activity amastigote EC50

Enantioselective Target Binding

The original LP10 hit is a mixture of diastereomers, but the biological activity is enantioselective. The S-isomer of a simplified cyclohexyl analog (compound 1) exhibits approximately 30-fold higher binding affinity (KD) for T. cruzi CYP51 compared to the corresponding R-isomer (compound 2) [1]. This finding is consistent with co-crystal structures of related analogs with CYP51, which reveal that the S-enantiomer preferentially occupies the enzyme's active site [1]. Consequently, the S-isomer also demonstrates a two-fold higher cellular potency (EC50) against the parasite [1].

Enantioselective binding
Head-to-head
S-isomer ~30-fold higher affinity
Enantiomer-attribution review for SAR
Active enantiomer context; guides chiral lead design.
stereochemistry enantioselectivity CYP51 inhibition structure-activity relationship

Metabolic Stability & CYP Inhibition

Close structural analogs of LP10 have been characterized for microsomal stability and human CYP inhibition, providing a critical benchmark for the chemical series. These analogs exhibit short half-lives in human and mouse liver microsomes (4–7 minutes) [1]. Furthermore, they demonstrate significant cross-reactivity, with 92% inhibition of CYP2C9 and 62-77% inhibition of CYP2D6 at a concentration of 1 µM, while showing low inhibition of CYP1A2 (21-23%) and moderate inhibition of CYP3A4 (55-75%) [1]. While data for LP10 itself is not explicitly reported, this profile for closely related compounds defines the baseline DMPK liabilities that LP10 and its optimized successors must overcome [2].

Metabolic stability & CYP
Class-level
t1/2 4–7 min; CYP2C9 92% inhib.
Baseline DMPK liability context
Data from close analogs; requires validation for LP10 itself.
ADME metabolic stability CYP inhibition drug-drug interaction

LP10 Research Applications


In Vivo Efficacy Studies

LP10 is the optimal compound for establishing proof-of-concept for non-azole CYP51 inhibition in an in vivo setting. Its demonstrated curative effect in a stringent mouse model of acute Chagas disease, with 80% of animals achieving sterile cure as assessed by PCR, provides a benchmark against which the efficacy of newly developed analogs can be measured [1]. Researchers can use the established dosing regimen (40 mg/kg BID i.p. for 30 days) to replicate the curative outcome and compare the performance of next-generation compounds in the same model [1].

SAR & Lead Optimization

As the validated screening hit that initiated a successful medicinal chemistry campaign, LP10 serves as the essential reference compound for structure-activity relationship (SAR) studies [2]. Its well-defined binding affinity (KD ≤ 42 nM) and cellular potency (EC50 = 0.65 µM) against T. cruzi CYP51 and amastigotes, respectively, provide a crucial baseline for evaluating the impact of structural modifications on target engagement and antiparasitic activity [2]. Furthermore, understanding the enantioselectivity of LP10's scaffold, where the S-isomer is significantly more potent, is critical for designing chirally pure and more effective inhibitors [2].

Comparative Azole Pharmacology

LP10 is an indispensable tool for comparative studies designed to differentiate the pharmacological profile of non-azole CYP51 inhibitors from traditional azoles like posaconazole. Its superior curative potential in a stringent animal model highlights key differences in in vivo performance [1]. This makes LP10 a valuable comparator for investigating mechanisms of drug action, parasite clearance kinetics, and the potential to overcome limitations associated with azole-based therapies, such as incomplete cure and the development of resistance [1][2].

DMPK Profiling

For researchers focused on ADME/PK optimization, LP10 and its close analogs define the initial DMPK liabilities of this chemical series. The reported metabolic instability in microsomes and the potential for drug-drug interactions via CYP2C9 and CYP2D6 inhibition serve as a critical reference point [1]. LP10 can be used as a control in assays designed to assess improvements in metabolic stability and reduced off-target CYP inhibition achieved through medicinal chemistry efforts on related scaffolds [2].

Application
Selection Property
Validation Focus
Acute Chagas disease model studies
Curative model endpoint context
Parasite clearance by PCR post-treatment
CYP51 inhibitor lead optimization
Binding affinity and cellular potency baseline
KD and EC50 benchmark comparison
Non-azole vs azole pharmacology
Distinct chemotype response profile
Parasite clearance kinetics and resistance review
ADME/Tox profiling studies
Microsomal stability and CYP inhibition benchmark
Metabolic lability and DDI risk assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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